Cas no 1202076-02-5 (2-(azetidin-3-yl)acetic acid; trifluoroacetic acid)

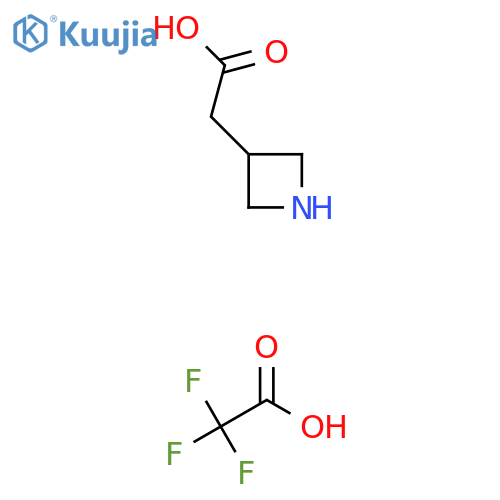

1202076-02-5 structure

商品名:2-(azetidin-3-yl)acetic acid; trifluoroacetic acid

CAS番号:1202076-02-5

MF:C7H10F3NO4

メガワット:229.153812885284

MDL:MFCD27986865

CID:2093931

PubChem ID:67112606

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoroacetic acid compound with 2-(azetidin-3-yl)acetic acid (1:1)

- 3-Azetidineacetic acid trifluoroacetate

- 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid

- 2-(Azetidin-3-yl)acetic acid 2,2,2-trifluoroacetate

- 2-(Azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt

- CSGNZLKPHTZPDM-UHFFFAOYSA-N

- SB10068

- PC420016

- AK170578

- 2-(azetidin-3-yl)acetic acid trifluoroacetate

- 2-(azetidin-3-yl)acetic acid;trif

- 1202076-02-5

- EN300-1167135

- 2-(azetidin-3-yl)acetic acid trifluoroacetic acid salt

- 2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid

- SCHEMBL1663586

- CS-0052252

- 2-(azetidin-3-yl)acetic acid trifluoroacetic acid

- AKOS025290773

- 3-Azetidineacetic acid trifluoroacetate, AldrichCPR

- 2-(azetidin-3-yl)acetic acid trifluoroacetic acid

- 2-(azetidin-3-yl)acetic acid;trifluoroacetic acid

- AS-33411

- 2-(Azetidin-3-yl)acetic acid; 2,2,2-trifluoroacetic acid

- MFCD27986865

- 2-(Azetidin-3-yl)aceticacid2,2,2-Trifluoroaceticacidsalt

-

- MDL: MFCD27986865

- インチ: 1S/C5H9NO2.C2HF3O2/c7-5(8)1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7)

- InChIKey: CSGNZLKPHTZPDM-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)(F)F.OC(CC1CNC1)=O

計算された属性

- せいみつぶんしりょう: 229.05619229g/mol

- どういたいしつりょう: 229.05619229g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D494113-5G |

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |

1202076-02-5 | 97% | 5g |

$140 | 2024-05-23 | |

| eNovation Chemicals LLC | D494113-10G |

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |

1202076-02-5 | 97% | 10g |

$225 | 2024-05-23 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD300188-1g |

2-(Azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt |

1202076-02-5 | 95+% | 1g |

¥392.00 | 2021-08-18 | |

| Chemenu | CM105993-5g |

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |

1202076-02-5 | 95+% | 5g |

$240 | 2021-06-09 | |

| Chemenu | CM105993-10g |

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid |

1202076-02-5 | 95+% | 10g |

$396 | 2021-06-09 | |

| Apollo Scientific | PC420016-1g |

3-Azetidineacetic acid trifluoroacetate |

1202076-02-5 | 95% | 1g |

£125.00 | 2025-02-21 | |

| Enamine | EN300-1167135-0.5g |

2-(azetidin-3-yl)acetic acid, trifluoroacetic acid |

1202076-02-5 | 95% | 0.5g |

$28.0 | 2023-06-08 | |

| abcr | AB453251-1g |

3-Azetidineacetic acid trifluoroacetate, 95%; . |

1202076-02-5 | 95% | 1g |

€122.50 | 2025-02-16 | |

| abcr | AB453251-10g |

3-Azetidineacetic acid trifluoroacetate, 95%; . |

1202076-02-5 | 95% | 10g |

€380.50 | 2025-02-16 | |

| Enamine | EN300-1167135-10.0g |

2-(azetidin-3-yl)acetic acid, trifluoroacetic acid |

1202076-02-5 | 95% | 10g |

$217.0 | 2023-06-08 |

2-(azetidin-3-yl)acetic acid; trifluoroacetic acid 関連文献

-

Thomas Saal,Ralf Haiges,Karl O Christe Dalton Trans. 2023 52 18143

-

2. Membrane glycomics reveal heterogeneity and quantitative distribution of cell surface sialylationDiane Dayoung Park,Gege Xu,Maurice Wong,Chatchai Phoomak,Mingqi Liu,Nathan E. Haigh,Sopit Wongkham,Pengyuan Yang,Emanual Maverakis,Carlito B. Lebrilla Chem. Sci. 2018 9 6271

-

Eric W. Price,Jacqueline F. Cawthray,Michael J. Adam,Chris Orvig Dalton Trans. 2014 43 7176

-

A. S. Bathe,A. Sanz Arjona,A. Regan,C. Wallace,C. R. Nerney,N. O'Donoghue,J. M. Crosland,T. Simonian,R. I. Walton,P. W. Dunne Nanoscale Adv. 2022 4 5343

-

S. M. Balasekaran,A. Hagenbach,M. Drees,U. Abram Dalton Trans. 2017 46 13544

1202076-02-5 (2-(azetidin-3-yl)acetic acid; trifluoroacetic acid) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2230780-65-9(IL-17A antagonist 3)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1202076-02-5)2-(azetidin-3-yl)acetic acid; trifluoroacetic acid

清らかである:99%

はかる:10g

価格 ($):157.0